1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a bis-sulfonylated azetidine derivative featuring two distinct sulfonyl substituents: a 5-chlorothiophen-2-ylsulfonyl group and a 4-fluorophenylsulfonyl group. The azetidine core, a four-membered nitrogen-containing ring, is conformationally constrained, which may enhance binding affinity in pharmacological contexts. This combination of substituents suggests unique physicochemical and biological properties compared to simpler azetidine derivatives .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO4S3/c14-12-5-6-13(21-12)23(19,20)16-7-11(8-16)22(17,18)10-3-1-9(15)2-4-10/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDZSTBWXYHKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. The process begins with the preparation of the chlorothiophene and fluorophenyl intermediates, which are then subjected to sulfonylation reactions to introduce the sulfonyl groups. The final step involves the formation of the azetidine ring through cyclization reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene or fluorophenyl groups, leading to the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies demonstrate the compound's potential as an anticancer agent. Its sulfonamide structure is known to interact with carbonic anhydrase IX (CAIX), which is overexpressed in various tumors. Inhibitors targeting CAIX can disrupt tumor growth by altering pH regulation within the tumor microenvironment. The incorporation of the chlorothiophenyl and fluorophenyl groups enhances its binding affinity and selectivity towards CAIX, making it a promising candidate for cancer therapy .
Inhibition of Serine Proteases
The compound has been identified as a potential inhibitor of serine proteases, specifically HtrA1, which is implicated in various diseases including cancer and neurodegenerative disorders. By inhibiting HtrA1, the compound may help in managing these conditions by restoring normal proteolytic balance .
Synthesis of Drug Analogues
The compound serves as a versatile building block for synthesizing various drug analogues. Its unique structure allows for modifications that can lead to the development of new therapeutic agents with improved efficacy and reduced side effects. The synthetic pathways involving azetidine derivatives have shown promising results in creating compounds that can be further explored for their biological activities .
Reactivity as a Sulfonyl Fluoride
The reactivity of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine as a sulfonyl fluoride opens avenues for novel reactions in organic synthesis. It can participate in nucleophilic substitutions and coupling reactions, making it valuable for constructing complex molecular architectures .
Synthesis of Amino-Azetidines
In one notable study, the compound was used to synthesize amino-azetidines through a series of reactions involving thiol alkylation and subsequent fluorination. This process demonstrated high functional group tolerance, allowing for the incorporation of various substituents while maintaining yield and purity .
| Reaction Step | Description |
|---|---|
| Thiol Alkylation | Utilized lithium triflimide catalyst for efficient reaction with aryloxetanols |
| Oxidation | Achieved without requiring flash chromatography |
| Elimination/Fluorination | Provided sulfonyl fluoride reagents suitable for further reactions |
Development of CAIX Inhibitors
Another study focused on modifying the compound to enhance its selectivity towards CAIX. By varying the substituents on the azetidine ring, researchers were able to create derivatives with significantly improved inhibitory profiles against CAIX, showcasing the compound's potential in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 525.1 g/mol. The compound features a unique azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN4O3S3 |
| Molecular Weight | 525.1 g/mol |
| Structure | Azetidine with sulfonyl groups |
Synthesis
The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with appropriate amines or azetidine derivatives. The synthetic pathways often focus on optimizing yield and purity while ensuring the retention of biological activity.
Antimicrobial Activity
Recent studies have evaluated various derivatives of azetidine, including those similar to our compound of interest. For instance, a study reported that certain azetidine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups, like sulfonyls, showed enhanced activity compared to their counterparts without such modifications .
Antiviral Activity
In vitro evaluations have demonstrated that related azetidine compounds possess antiviral properties against viruses including Vaccinia virus and Human Coronavirus (229E). The presence of specific functional groups was correlated with increased efficacy, suggesting that modifications in the structure could lead to improved antiviral profiles .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of azetidine derivatives is significantly influenced by the nature of substituents on the thiophene and phenyl rings. For example:
- Electron-Withdrawing Groups : Compounds with strong electron-withdrawing groups at the para position on the phenyl ring exhibited enhanced antibacterial properties.
- Sulfonyl Groups : The introduction of sulfonyl moieties has been shown to improve solubility and bioavailability, which are critical for therapeutic applications .
Case Studies
- Antibacterial Evaluation : A series of azetidine derivatives were screened for antibacterial activity. Among them, compounds containing sulfonyl groups showed comparable or superior activity to standard antibiotics like ampicillin .
- Cytotoxicity Tests : In tests against human acute myeloid leukemia cell lines (HL60), certain azetidine derivatives displayed submicromolar cytotoxicity, indicating potential as anticancer agents .
Q & A
Q. What are the key synthetic routes for 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential sulfonylation of the azetidine ring. First, the azetidine core is functionalized with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). A second sulfonylation step introduces the 4-fluorophenylsulfonyl group. Key optimizations include:
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical:
Q. What are the compound’s critical physicochemical properties relevant to in vitro assays?
- Methodological Answer : Key properties include:
- Lipophilicity (LogP) : Calculated as ~2.8 via HPLC, influencing membrane permeability .
- Solubility : Poor aqueous solubility (<0.1 mg/mL), necessitating DMSO stock solutions for biological testing .
- Stability : Hydrolytically stable at pH 7.4 for 24 hours but degrades under strong acidic/basic conditions .
Advanced Research Questions
Q. How do the electronic properties of the sulfonyl groups influence reactivity and biological target interactions?
- Methodological Answer : Computational studies (e.g., DFT) reveal:
- Electron-withdrawing effects : The sulfonyl groups reduce electron density on the azetidine nitrogen, enhancing electrophilic reactivity .
- Binding interactions : Sulfonyl oxygen atoms form hydrogen bonds with residues in voltage-gated sodium channels (e.g., Nav1.7), as shown in docking simulations .
Experimental validation via SAR studies (e.g., replacing 5-chlorothiophene with unsubstituted thiophene reduces activity by 60%) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 for Nav1.7 inhibition) and control for DMSO concentration (<0.1%) .
- Metabolic interference : Use liver microsome stability assays to identify metabolites that may confound results .
- Statistical rigor : Apply multivariate analysis to differentiate true activity from batch-specific impurities .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methodological Answer : Molecular dynamics (MD) simulations predict:
- Steric effects : Bulkier substituents on the azetidine ring (e.g., methyl groups) reduce off-target binding to Nav1.5 .
- Pharmacophore mapping : The 4-fluorophenylsulfonyl group’s position is critical for π-π stacking with Tyr-1447 in Nav1.7 .
Validate predictions via mutagenesis assays (e.g., alanine-scanning of target residues) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine:
- Patch-clamp electrophysiology : Directly measure sodium current inhibition in transfected cells (IC₅₀ reported as 0.8 µM for Nav1.7) .
- Kinetic solubility assays : Correlate membrane permeability with in vivo efficacy using Caco-2 cell monolayers .
- In vivo models : Test analgesic effects in rodent neuropathic pain models, monitoring plasma stability via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
